molecular formula C13H17BClFO2 B15333206 2-(3-Chloro-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15333206
M. Wt: 270.54 g/mol
InChI Key: PZYWGVKLGVZEQF-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-methylphenylboronic Acid Pinanol Ester is a specialized boronic ester compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the phenyl ring, along with a boronic acid moiety esterified with pinanol.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The compound can be synthesized by reacting 3-chloro-2-fluoro-6-methylphenylboronic acid with pinanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in large-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions involving the replacement of chlorine or fluorine atoms with other functional groups can be achieved using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: Nucleophiles like amines or alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted phenylboronic esters.

Scientific Research Applications

3-Chloro-2-fluoro-6-methylphenylboronic Acid Pinanol Ester has several applications in scientific research:

  • Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Biology: The compound can be employed in the study of enzyme inhibition and as a tool in biochemical assays.

  • Industry: The compound is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Chloro-2-fluoro-6-methylphenylboronic Acid Pinanol Ester exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a cross-coupling reagent and in biochemical assays.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar structure but lacks halogen substituents.

  • Boronic Esters of Other Halogenated Phenyl Compounds: Compounds with different halogen substituents or positions on the phenyl ring.

Uniqueness: 3-Chloro-2-fluoro-6-methylphenylboronic Acid Pinanol Ester is unique due to its specific combination of halogen substituents and the pinanol ester group, which provides distinct reactivity and stability compared to other boronic esters.

Properties

Molecular Formula

C13H17BClFO2

Molecular Weight

270.54 g/mol

IUPAC Name

2-(3-chloro-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BClFO2/c1-8-6-7-9(15)11(16)10(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3

InChI Key

PZYWGVKLGVZEQF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)C

Origin of Product

United States

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